molecular formula C7H5N3O2 B1197101 2-Nitro-1H-benzo[d]imidazole CAS No. 5709-67-1

2-Nitro-1H-benzo[d]imidazole

Cat. No.: B1197101
CAS No.: 5709-67-1
M. Wt: 163.13 g/mol
InChI Key: KRTDQDCPEZRVGC-UHFFFAOYSA-N
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Description

2-Nitro-1H-benzo[d]imidazole (: 5709-67-1) is a high-purity, nitro-substituted aromatic heterocycle that serves as a versatile and critical synthon in medicinal chemistry and advanced materials research . This compound features a benzimidazole core—a fused benzene and imidazole ring system—which is a fundamental scaffold in numerous biologically active molecules and natural products . The electron-withdrawing nitro group at the 2-position enhances its reactivity, making it a valuable intermediate for nucleophilic substitution reactions, reduction to amino derivatives, and the construction of complex heterocyclic frameworks . In pharmaceutical research, the benzimidazole nucleus is a privileged structure known for its wide spectrum of therapeutic activities . Recent studies highlight that novel 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives exhibit significant activity against challenging pathogens like Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans . Some specific derivatives have demonstrated potent minimum inhibitory concentrations (MICs) of less than 1 µg/mL, along with promising antibiofilm activity, which is crucial for addressing antibiotic-resistant infections . The presence of the nitro group is a key feature in several commercially available drugs such as metronidazole and tinidazole, which are used for their antiprotozoal and antibacterial properties . This product is supplied as a yellow to pale yellow crystalline powder with a typical purity of ≥98% . It has a high melting point of approximately 240–245°C and is soluble in polar organic solvents like DMSO and ethanol, facilitating its use in various solution-phase synthetic applications . Researchers utilize this compound in diverse fields, including the synthesis of pharmaceutical intermediates, the development of agrochemicals, and the creation of functional materials . Handle with appropriate personal protective equipment and store in a cool, dry place protected from light . Please Note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-1H-benzimidazole
Source PubChem
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InChI

InChI=1S/C7H5N3O2/c11-10(12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KRTDQDCPEZRVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10205706
Record name 2-Nitrobenzimidazole
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5709-67-1
Record name 2-Nitro-1H-benzimidazole
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Record name 2-Nitrobenzimidazole
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Record name MLS002703981
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Record name 2-Nitrobenzimidazole
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Synthesis and Synthetic Methodologies of 2 Nitro 1h Benzo D Imidazole and Its Derivatives

General Synthetic Strategies for Benzimidazoles

The construction of the benzimidazole (B57391) scaffold is a cornerstone of heterocyclic chemistry, with methodologies evolving to favor greener, more efficient, and economically viable routes. researchgate.netresearchgate.net The most prevalent and historically significant methods involve the condensation of o-phenylenediamines with a variety of carbonyl-containing compounds. researchgate.netnih.gov These reactions are often facilitated by acidic or oxidative conditions to promote cyclization and aromatization. nih.gov

Modern approaches have expanded the repertoire of starting materials to include benzyl (B1604629) alcohols, benzylamines, and nitroanilines. researchgate.net The continuous development in this field focuses on the use of novel catalysts, including nanoparticles and environmentally friendly reagents, as well as reaction conditions like microwave and ultrasound irradiation to improve yields and reduce reaction times. researchgate.netrsc.org

Condensation Reactions of o-Phenylenediamines

The condensation of o-phenylenediamines with single-carbon electrophiles is the most classical and widely employed strategy for synthesizing benzimidazoles. nih.govsemanticscholar.org This approach involves the reaction of the diamine with either carboxylic acids (Phillips-Ladenburg reaction) or aldehydes, followed by cyclization and dehydration or oxidation to form the aromatic benzimidazole ring. semanticscholar.orgtandfonline.com

The Phillips method involves heating an o-phenylenediamine (B120857) with a carboxylic acid, often in the presence of a strong acid like hydrochloric acid, which acts as a catalyst and dehydrating agent. nih.govdaneshyari.com The reaction proceeds by initial acylation of one of the amino groups, followed by an intramolecular cyclization and subsequent dehydration to yield the 2-substituted benzimidazole. nih.gov This method is robust and applicable to a wide range of carboxylic acids, providing access to a diverse library of 2-substituted benzimidazoles. daneshyari.comorientjchem.org Variations of this method may use polyphosphoric acid or microwave irradiation to facilitate the reaction. semanticscholar.orgresearchgate.net

ReactantsCatalyst/ConditionsProductYieldReference
o-phenylenediamine and various aromatic acidsAmmonium (B1175870) chloride, 80–90 °C2-substituted benzimidazolesModerate to good daneshyari.com
o-phenylenediamine and p-aminobenzoic acidPolyphosphoric acid, xylene, reflux2-(4-aminophenyl)-1H-benzimidazole51% semanticscholar.org
o-phenylenediamine and various carboxylic acidsp-TsOH, reflux2-substituted benzimidazolesHigh orientjchem.org

The reaction of o-phenylenediamines with aldehydes provides another direct route to 2-substituted benzimidazoles. tandfonline.com This condensation typically requires an oxidant to facilitate the final aromatization step, as the initial cyclization leads to a dihydrobenzimidazole intermediate. tandfonline.com A variety of oxidizing agents have been employed, including hydrogen peroxide, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and sodium metabisulfite (B1197395). nih.govtandfonline.com The choice of catalyst and reaction conditions can also influence the selective formation of 2-substituted versus 1,2-disubstituted benzimidazoles. rsc.orgiosrjournals.org This method is particularly useful due to the vast commercial availability of diverse aldehydes. iosrjournals.org

o-PhenylenediamineAldehydeCatalyst/OxidantConditionsYieldReference
Substituted o-phenylenediaminesAromatic aldehydesDDQMicrowave irradiationHigh tandfonline.com
o-phenylenediamineAryl aldehydesH₂O₂/HClAcetonitrile, room temp.Excellent organic-chemistry.org
o-phenylenediamineAryl aldehydesAu/TiO₂CHCl₃:MeOH, ambient temp.High nih.gov
o-phenylenediamineAromatic aldehydesSc(OTf)₃-Good researchgate.net

Ammonium salts, such as ammonium chloride (NH₄Cl), have been effectively used as inexpensive and environmentally benign catalysts for the synthesis of benzimidazoles. jyoungpharm.orgresearchgate.net In the condensation of o-phenylenediamines with carbonyl compounds, ammonium chloride can act as a mild Brønsted acid catalyst, facilitating both the initial condensation and the subsequent cyclization steps. semanticscholar.orgresearchgate.net This catalytic system is often employed under thermal conditions and has been shown to produce 2-arylbenzimidazoles in high yields. researchgate.net The use of ammonium salts aligns with green chemistry principles by providing an affordable and less hazardous catalytic option. jyoungpharm.org

Cyclization Reactions

Alternative strategies for benzimidazole synthesis involve the cyclization of ortho-substituted anilines where one of the substituents is manipulated to form the second nitrogen-containing part of the imidazole (B134444) ring. These methods offer different pathways to the benzimidazole core, often starting from readily available materials.

The synthesis of benzimidazoles from 2-nitroanilines is a powerful one-pot strategy that involves the reduction of the nitro group to an amino group, followed by in-situ cyclization with a suitable one-carbon source. organic-chemistry.orgpcbiochemres.com This reductive cyclization can be achieved using various reducing agents, such as iron powder, zinc dust, or catalytic hydrogenation, in the presence of an aldehyde or formic acid. organic-chemistry.orgpcbiochemres.comrsc.org For instance, reacting a 2-nitroaniline (B44862) with an aldehyde in the presence of a reducing system like Zn/NaHSO₃ in water leads to the formation of 2-substituted benzimidazoles in good yields. pcbiochemres.com This approach is advantageous as it bypasses the need to isolate the often sensitive o-phenylenediamine intermediate. rsc.orgresearchgate.net

A notable application of this method is the gold-catalyzed synthesis of benzimidazoles from 2-nitroanilines using carbon dioxide (CO₂) and hydrogen (H₂). rsc.orgresearchgate.net In this process, the nitro group is first hydrogenated to form o-phenylenediamine, which then undergoes cyclization with CO₂ and H₂. rsc.orgresearchgate.net

From Schiff Bases

The cyclization of Schiff bases serves as a crucial pathway for the synthesis of benzimidazole derivatives. Specifically, the formation of 2-(4-nitrophenyl)-1H-benzimidazole is achieved through the cyclization of its Schiff base precursor, N-(4-nitrobenzyl) benzene-1,2-diamine. researchgate.netnih.gov This process typically involves the initial condensation of o-phenylenediamine with an appropriate aldehyde, in this case, 4-nitrobenzaldehyde, to form the Schiff base. nih.gov

The subsequent step is an acid-catalyzed cyclization, often promoted by heating, which facilitates the formation of the stable benzimidazole ring. The presence of the electron-withdrawing nitro group on the phenyl ring can stabilize the benzimidazole structure and enhance the acidity of the imine proton, thereby influencing the electronic environment of the final molecule. nih.gov This methodology highlights a versatile route to nitro-substituted benzimidazole derivatives, starting from readily available precursors. researchgate.net

Specific Synthetic Routes to 2-Nitro-1H-benzo[d]imidazole

Direct synthesis of this compound can be approached through several distinct methodologies, including the direct nitration of a pre-formed benzimidazole ring, one-pot cyclization reactions that incorporate the nitro functionality from the start, and the application of microwave technology to enhance reaction efficiency.

The introduction of a nitro group onto an existing benzimidazole scaffold is a common strategy. The nitration of 2-substituted benzimidazoles can yield various isomers depending on the reaction conditions and the nature of the substituent at the 2-position. For instance, the nitration of 2-(1-adamantyl)-1H-benzimidazole has been carried out to produce its mononitro derivative. researchgate.net Historically, most nitration procedures for benzimidazole derivatives have been performed in a stepwise manner, introducing a single nitro group in one reaction step. researchgate.net These reactions are fundamental for accessing nitrobenzimidazoles, which are valued as versatile intermediates for further chemical transformations. sriramchem.com

Starting MaterialReagentsProductReference
2-(1-Adamantyl)-1H-benzimidazoleNitrating agents2-(1-Adamantyl)-5(6)-nitro-1H-benzimidazole researchgate.net

One-pot synthetic methods offer significant advantages in terms of efficiency and reduced waste. A high-yielding, one-pot microwave procedure has been developed for the synthesis of 2-substituted benzimidazoles directly from 2-nitroanilines. researchgate.net This method involves an in situ reduction of the nitro group followed by cyclization with an aldehyde. For example, the reaction of o-nitroaniline with various aldehydes using sodium dithionite (B78146) (Na2S2O4) or stannous chloride (SnCl2) as the reducing agent can produce the desired benzimidazoles in a single step. researchgate.net This approach effectively incorporates the nitrogen atoms and the aromatic framework from the nitroaniline precursor into the final benzimidazole product. Another method involves the reductive cyclization of 2-nitro-5-substituted anilines using stannous chloride dihydrate as a catalyst to furnish 2,5-disubstituted benzimidazoles in excellent yields under mild conditions. rsc.org

Reactant 1Reactant 2Catalyst/Reducing AgentProduct TypeReference
o-NitroanilineAldehydesNa2S2O4 or SnCl22-Substituted-1H-benzimidazoles researchgate.net
2-Nitro-5-substituted anilines-SnCl2·2H2O2,5-Disubstituted benzimidazoles rsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds. clockss.org The synthesis of 5(6)-nitro-2-alkyl/aryl-1H-benzimidazoles has been successfully achieved by reacting 4-nitro-o-phenylenediamine (B140028) with corresponding iminoester hydrochlorides under microwave irradiation. lew.ro This technique has demonstrated a significant improvement in both reaction times and yields compared to conventional heating methods. lew.ro

Another microwave-assisted approach involves the reaction of ethyl-4-(alkylamino)-3-nitrobenzoate with various aryl or heteroaryl aldehydes in the presence of sodium dithionite (Na2S2O4) in DMSO. This method provides 1,2-disubstituted benzimidazole derivatives efficiently. connectjournals.com The use of microwave irradiation in these syntheses offers a rapid and environmentally benign pathway to nitro-substituted benzimidazoles. clockss.orgconnectjournals.com

ReactantsMethodProductAdvantageReference
4-Nitro-o-phenylenediamine, Iminoester hydrochloridesMicrowave Irradiation2-Alkyl/aryl-5(6)-nitro-1H-benzimidazolesImproved yields and shorter reaction times lew.ro
Ethyl-4-(alkylamino)-3-nitrobenzoate, AldehydesMicrowave Irradiation with Na2S2O41,2-Disubstituted benzimidazole derivativesEnvironmentally benign, efficient connectjournals.com

Derivatization Strategies for this compound

The this compound core is a versatile scaffold that can be further functionalized to generate a library of derivatives with tailored properties. One of the most common derivatization strategies involves substitution at the N-1 position of the imidazole ring.

The nitrogen atom at the N-1 position of the benzimidazole ring possesses acidic characteristics, making it amenable to various substitution reactions. researchgate.net N-substituted 6-nitro-1H-benzimidazole derivatives can be prepared by reacting the parent 6-nitro-1H-benzimidazole with substituted halides in the presence of a base like potassium carbonate. researchgate.net This reaction can be performed using both conventional heating and microwave irradiation. researchgate.net

A specific example is the synthesis of ethyl-(2-alkyl/aryl-5(6)-nitro-1H-benzimidazol-1-yl) acetate, which is achieved by reacting a 2-substituted 5(6)-nitro-1H-benzimidazole with ethyl bromoacetate (B1195939) and dry potassium carbonate in acetone. lew.ro This N-alkylation reaction demonstrates a straightforward method for introducing functional groups at the N-1 position, enabling the synthesis of a diverse range of derivatives.

Starting MaterialReagentBaseProductReference
6-Nitro-1H-benzimidazoleSubstituted halidesK2CO3N-1-Substituted-6-nitro-1H-benzimidazoles researchgate.net
2-Alkyl/aryl-5(6)-nitro-1H-benzimidazoleEthyl bromoacetateK2CO3Ethyl-(2-alkyl/aryl-5(6)-nitro-1H-benzimidazol-1-yl) acetate lew.ro

Substitutions at the Benzimidazole Carbon (C-2)

The C-2 position of the benzimidazole ring is a common site for substitution, allowing for the introduction of a wide range of functional groups. One prevalent method involves the condensation of o-phenylenediamines with various aldehydes. nih.govacs.org This reaction is often facilitated by an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅), in a suitable solvent like ethanol. acs.orgnih.gov

For instance, a series of 2-substituted-1H-benzimidazole derivatives have been synthesized by reacting o-phenylenediamine with different aromatic aldehydes. nih.gov The use of microwave irradiation in these syntheses has been shown to significantly reduce reaction times from hours to minutes and improve yields. nih.gov

Another approach involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under harsh dehydrating conditions, using reagents like polyphosphoric acid or hydrochloric acid. acs.orgnih.gov However, milder conditions using oxidizing agents are also employed. nih.gov

The functionalization at C-2 can also be achieved through multi-component reactions. For example, the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles can be accomplished through the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. researchgate.net

Table 1: Examples of C-2 Substituted Benzimidazole Derivatives and Synthetic Methods

Derivative Reactants Key Reagents/Conditions Yield
2-(Aryl)-5-cyano-1H-benzimidazoles4-cyano-1,2-phenylenediamine, Substituted benzaldehydesNa₂S₂O₅, Ethanol, Reflux64-78%
2-(Aryl)-5-formyl-1H-benzimidazoles2-aryl-5-cyano-1H-benzimidazolesNi-Al alloy, 75% HCOOH67-91%
2-(1H-indol-3-yl)-1H-benzo[d]imidazole DerivativesSubstituted indole-3-carboxaldehyde, o-phenylenediamineNot specified79-98%

Data sourced from multiple studies to illustrate the diversity of synthetic approaches. nih.govnih.gov

Substitutions at the Benzene (B151609) Ring (e.g., C-5, C-6)

Modifications on the benzene portion of the benzimidazole ring, particularly at the C-5 and C-6 positions, are crucial for tuning the molecule's electronic and biological properties. These substitutions are often introduced by starting with a pre-functionalized o-phenylenediamine.

For example, to synthesize 6-nitro or 6-chloro substituted benzimidazoles, 4-nitro-o-phenylenediamine or 4-chloro-o-phenylenediamine is condensed with various substituted aromatic aldehydes. nih.gov This initial condensation is followed by N-alkylation to introduce further diversity at the N-1 position. nih.gov

A multi-step synthesis to produce N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives starts with 4-nitrobenzene-1,2-diamine. tandfonline.com The nitro group at the 5-position of the resulting benzimidazole is then reduced to an amino group, which can be further functionalized. tandfonline.com

The synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides involves the initial reaction of 4-nitro-1,2-phenylenediamine with cyanogen (B1215507) bromide to form 5(6)-nitro-1H-benzimidazol-2-amine. This intermediate is then reacted with 2-chloroacetamides to yield a mixture of 5- and 6-nitro regioisomers. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce aryl or heteroaryl groups at the C-5(6) position. This is demonstrated in the synthesis of 1-benzyl-5(6)-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-(2-nitrophenyl)-benzimidazole from 1-benzyl-5(6)-bromo-2-(2-nitrophenyl)-benzimidazole and a boronic acid derivative. mdpi.com

Table 2: Synthesis of Benzene Ring Substituted this compound Derivatives

Starting Material Reaction Substituent Position Key Reagents
4-Nitro-o-phenylenediamineCondensation with aromatic aldehydesC-6Sodium metabisulfite
4-Nitrobenzene-1,2-diamineCondensation with 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carbaldehydeC-5NH₄Cl, EtOH
4-Nitro-1,2-phenylenediamineReaction with cyanogen bromideC-5(6)Diglyme/water
5-chloro-2-nitroacetanilideNucleophilic substitution with N-substituted piperazinesC-5Triethylamine, DMSO

This table summarizes various synthetic routes for introducing substituents onto the benzene ring of the benzimidazole core. nih.govnih.govtandfonline.comnih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic methods for benzimidazole derivatives. niscpr.res.inchemmethod.comresearchgate.net These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

One notable green approach is the use of water as a solvent. For instance, the synthesis of 2-substituted benzimidazoles has been achieved in high yields by reacting o-phenylenediamine with aldehydes in water, catalyzed by Er(OTf)₃. mdpi.com

Microwave-assisted synthesis is another prominent green chemistry technique applied to benzimidazole synthesis. nih.govmdpi.com This method often leads to shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions. nih.govresearchgate.net For example, the condensation of o-phenylenediamines with aromatic aldehydes can be efficiently carried out under microwave irradiation. nih.gov

The use of eco-friendly and reusable catalysts is also a key aspect of green synthesis. mdpi.com Montmorillonite K10 clay has been used as a catalyst for the synthesis of 2-phenyl-benzimidazole and 1-benzyl-2-phenyl-benzimidazole under microwave irradiation. mdpi.com Similarly, ZnO nanoparticles have been employed as an efficient catalyst for the synthesis of 2-substituted 1H-benzimidazoles in ethanol. semanticscholar.org

Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been explored as both solvents and reactants in the synthesis of benzimidazole derivatives. mdpi.com

Table 3: Comparison of Conventional and Green Synthetic Methods for Benzimidazoles

Method Solvent/Catalyst Conditions Advantages
ConventionalPolyphosphoric acid, HClHigh temperature, long reaction timesEffective for certain substrates
Green (Microwave)[BMIM]HSO₄ (ionic liquid)Microwave irradiationRapid, high yields
Green (Catalytic)Er(OTf)₃WaterEnvironmentally benign solvent
Green (Nano-catalysis)ZnO nanoparticlesEthanol, 70°CHigh yields, shorter reaction times

This table highlights the shift towards more sustainable synthetic practices in benzimidazole chemistry. nih.govacs.orgmdpi.comsemanticscholar.org

Reactivity and Reaction Mechanisms of 2 Nitro 1h Benzo D Imidazole

Chemical Transformations Involving the Nitro Group

The nitro group at the 2-position is the most reactive site for many chemical transformations, particularly reduction.

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 2-amino-1H-benzo[d]imidazole, a valuable intermediate in the synthesis of various biologically active compounds. This conversion can be achieved through several methods, including catalytic hydrogenation and chemical reduction using various reagents. organic-chemistry.orgresearchgate.net Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. nih.govgoogle.com Chemical reduction can be carried out with reagents like iron powder in the presence of an acid or ammonium (B1175870) chloride, and stannous chloride (SnCl₂). organic-chemistry.orgacs.org

Table 1: Methods for the Reduction of 2-Nitro-1H-benzo[d]imidazole

Reagent/Catalyst Conditions Product Reference(s)
H₂, Pd/C Parr apparatus, EtOH, 35 psi 2-Amino-1H-benzo[d]imidazole nih.gov
H₂, Raney Nickel Parr apparatus, EtOH, 15 psi 2-Amino-1H-benzo[d]imidazole nih.gov
Iron powder, Formic acid, NH₄Cl - 2-Amino-1H-benzo[d]imidazole organic-chemistry.org
SnCl₂ i-PrOH 2-Amino-1H-benzo[d]imidazole acs.org
Raney Nickel, H₂ Methanol, 100-105°C, 1.5-2.0 MPa 5-Aminobenzimidazolone (from 5-nitrobenzimidazolone) google.com

Beyond complete reduction to the amino group, the nitro group of nitrobenzimidazoles can undergo other redox transformations. For instance, enzymatic reduction by DT-diaphorase can proceed through initial one- or two-electron transfer steps, potentially forming nitroso or hydroxylamine (B1172632) derivatives as intermediates. nih.govnih.gov The reduction of 4,5,6-trinitrobenzimidazol-2-one by DT-diaphorase is proposed to initiate with the reduction of the 5-nitro group to a 5-nitroso or 5-hydroxylamine derivative. nih.gov These redox reactions can also be part of a "redox cycling" process, where the nitroaromatic compound is reduced by a flavoenzyme, and the resulting nitro anion-radical can then be re-oxidized by molecular oxygen, generating reactive oxygen species. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

The benzimidazole (B57391) ring system can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution on the benzene (B151609) ring. stackexchange.comdoubtnut.com Therefore, electrophilic substitution on this compound is expected to occur on the benzene portion of the molecule, likely at the 5- or 6-position, which are meta to the electron-withdrawing influence of the imidazole (B134444) ring, and also influenced by the directing effect of the nitro group on the imidazole ring. Quantum-chemical studies on the nitration of benzimidazole indicate that the 6-position is favored for the 1H-tautomer. psu.edu

Nucleophilic aromatic substitution (SNAr) can also occur, particularly with the displacement of the nitro group, which is a good leaving group, especially when activated by other substituents or when the reaction is intramolecular. nih.govsemanticscholar.org For instance, 2-(2-nitrophenyl)-1H-benzimidazoles can undergo high-yielding intramolecular SNAr of the nitrite (B80452) group with a nucleophile on a side chain. nih.gov

Tautomerism and its Impact on Reactivity

This compound exists as two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole ring. nbu.ac.in This prototropic tautomerism is a common feature of NH-benzimidazoles and can significantly affect their chemical reactivity and spectroscopic properties. unibo.it The equilibrium between the tautomers influences the electronic distribution within the molecule. For example, in 2-aryl-5(or 6)-nitrobenzimidazoles, a long-range conjugative interaction can occur between the pyrrole-like nitrogen and the nitro group in one tautomer, while a para-like interaction can happen in the other. unibo.it The presence of different tautomers can lead to broad signals in NMR spectra due to the exchange process. unibo.it The specific tautomer present can also dictate the outcome of reactions such as N-alkylation.

Complexation with Metal Ions

Benzimidazole and its derivatives are well-known for their ability to coordinate with a variety of metal ions, acting as ligands. nih.govnih.govresearchgate.netthaiscience.info The nitrogen atoms of the imidazole ring can donate their lone pair of electrons to form stable complexes with transition metals such as Cu(II), Ni(II), Co(II), and Fe(II). nih.govthaiscience.info While specific studies on the complexation of this compound itself are not extensively detailed in the provided results, numerous examples exist for structurally related nitrobenzimidazole derivatives. nih.govnih.govmdpi.com For example, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol forms complexes with Co(II), Cu(II), Ni(II), and Fe(II). nih.govmdpi.com The formation of these metal complexes is confirmed by techniques such as IR spectroscopy, atomic absorption spectroscopy, and elemental analysis. nih.gov The nitro group can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. nih.govresearchgate.net

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound.

A theoretical study using density functional theory (DFT) has investigated the kinetics and mechanism of the tautomerization reaction of 5-nitro-1H-benzo[d]imidazole to 6-nitro-1H-benzo[d]imidazole. physchemres.org The study calculated the potential energy surface, identifying two transition states and a chemically-energized intermediate. The temperature dependence of the rate constants was determined using RRKM-TST, showing a positive temperature dependence. Thermodynamic parameters were also calculated to assess the stability and spontaneity of the reaction. physchemres.org

Kinetic studies have also been performed on the reduction of nitrobenzimidazoles by the enzyme DT-diaphorase. core.ac.uk These studies have shown that the reaction follows a ping-pong mechanism. Quantitative structure-activity relationship (QSAR) studies have established a correlation between the rate of reduction (kcat and kcat/Km) and the energy of the lowest unoccupied molecular orbital (ELUMO) of the nitroaromatic compounds. core.ac.uk

Computational and Theoretical Chemistry Studies of 2 Nitro 1h Benzo D Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the molecular structure and properties of benzimidazole (B57391) derivatives. nih.govdergipark.org.tr Calculations are commonly performed using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p). dergipark.org.trresearchgate.net These methods have demonstrated reliability in predicting molecular geometries, electronic behavior, and spectroscopic data that align well with experimental findings. ajchem-a.com For 2-Nitro-1H-benzo[d]imidazole, DFT calculations elucidate the significant influence of the electron-withdrawing nitro group on the electronic environment of the benzimidazole core.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, analyses of its frontier molecular orbitals, charge distribution, and electrostatic potential reveal a molecule with distinct regions of electrophilicity and nucleophilicity, governing its interaction pathways.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity, kinetic stability, and optical properties. dergipark.org.trbiointerfaceresearch.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govirjweb.com

In benzimidazole derivatives, the introduction of a nitro group, a strong electron-withdrawing substituent, significantly lowers the energy of the molecular orbitals and reduces the HOMO-LUMO gap. This smaller energy gap suggests higher polarizability and greater chemical reactivity, indicating that charge transfer interactions can readily occur within the molecule. acs.orgresearchgate.net While specific values for this compound are not abundant, studies on related nitroimidazole structures provide representative data. For instance, the HOMO-LUMO gap for 1,4-dinitro-1H-imidazole was determined using the B3LYP/6-311++G** basis set. aip.org Similarly, calculations for other benzimidazoles show energy gaps typically ranging from 3 to 5 eV, depending on the substituents. researchgate.netkaust.edu.sa

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Nitro-substituted Imidazoles calculated using DFT.
CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)ΔE (Gap) (eV)
1,4-dinitro-1H-imidazoleB3LYP/6-311++G**-8.65-4.524.13
2-(Furan-2-yl)-1H-benzo[d]imidazoleB3LYP/6-311++G(d,p)-5.64-2.283.36
Generic Benzimidazole DerivativeB3LYP/6-31G(d,p)-5.88-1.184.70

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular charge transfer (ICT), hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.govaip.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). A higher E(2) value indicates a more intense interaction between the electron donor and acceptor. acs.org

For this compound, the nitro group acts as a strong electron acceptor. physchemres.org NBO analysis reveals significant delocalization of electron density from the benzimidazole ring towards the nitro group. Key interactions include those from the lone pairs of the imidazole (B134444) nitrogen atoms and the π-orbitals of the benzene (B151609) ring to the antibonding orbitals of the NO₂ group. For example, in a study of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylonitrile derivatives, the insertion of a -NO₂ group on the imidazole heterocycle was found to increase its stabilization energy and induce a greater intramolecular charge transfer. sciepub.com In 5-nitro-1H-benzo[d]imidazole, the nitro group is confirmed as an acceptor, and the charges on the imidazole nitrogens are influenced by protonation state. physchemres.org These charge transfer processes are crucial for the molecule's stability and reactivity. nih.gov

Table 2: Representative NBO Analysis showing Stabilization Energies E(2) for Donor-Acceptor Interactions in Substituted Benzimidazoles.
Donor NBOAcceptor NBOE(2) (kcal/mol)Compound Type
LP(N) of Imidazoleπ(C=C) of Benzene~20-40Generic Benzimidazole
π(C-C) of Benzene Ringπ(N-O) of Nitro Group~5-15Nitro-substituted Benzimidazole
LP(O) of Nitro Groupσ*(N-C) of Imidazole Ring~2-5Nitro-substituted Benzimidazole

The Molecular Electrostatic Potential (MESP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. ajchem-a.comuni-muenchen.de It illustrates the charge distribution on the molecular surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas represent the most negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate the most positive potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.tr

In this compound, the MESP analysis highlights distinct reactive regions. The most negative potential is localized on the oxygen atoms of the nitro group, making them strong centers for electrophilic and hydrogen-bonding interactions. researchgate.net The pyridinic nitrogen atom of the imidazole ring also exhibits a negative potential, identifying it as a proton acceptor site. uni-muenchen.de Conversely, the most positive potential is found around the hydrogen atom attached to the pyrrolic nitrogen (N-H), making it the primary site for nucleophilic attack or deprotonation. uni-muenchen.de The electron-withdrawing effect of the 2-nitro group enhances the electron deficiency of the benzimidazole ring system compared to the unsubstituted parent molecule.

Global Reactivity Descriptors

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's stability and reactivity. aip.orgsci-hub.se Key descriptors include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (µ), and the electrophilicity index (ω). nih.govirjweb.com

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," less reactive, and more stable. Softness is the reciprocal of hardness. nih.govdergipark.org.tr

Electronegativity (χ) and Chemical Potential (µ) : Electronegativity is the power of an atom to attract electrons to itself, while chemical potential (µ = -χ) describes the escaping tendency of electrons from a system. nih.govacs.org

Electrophilicity Index (ω) : This descriptor measures the energy stabilization when a system acquires additional electronic charge from the environment. sci-hub.se

For this compound, the presence of the nitro group leads to a higher electrophilicity index and chemical hardness compared to electron-donating substituted benzimidazoles, indicating a greater capacity to accept electrons. acs.orgsci-hub.se

Table 3: Global Reactivity Descriptors for a Representative Nitroaromatic System (1,4-dinitro-1H-imidazole).
ParameterFormulaCalculated Value (eV)
Chemical Hardness (η)(ELUMO - EHOMO)/22.065
Chemical Potential (μ)(EHOMO + ELUMO)/2-6.585
Electronegativity (χ)-(EHOMO + ELUMO)/26.585
Electrophilicity Index (ω)μ2 / 2η10.50
Softness (S)1 / η0.484

Spectroscopic Property Predictions (e.g., UV-Vis, NMR, IR)

DFT calculations are widely used to predict spectroscopic properties, providing valuable data that aids in the structural characterization of newly synthesized compounds. researchgate.netacs.org

IR Spectroscopy : Theoretical vibrational frequency calculations can predict the positions and intensities of absorption bands in the IR spectrum. researchgate.netprimescholars.com For benzimidazole derivatives, characteristic peaks include N-H stretching, C=N stretching, aromatic C-H stretching, and the symmetric and asymmetric stretches of the NO₂ group. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net

NMR Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, predictions would show downfield shifts for protons and carbons in the vicinity of the electron-withdrawing nitro group. nih.gov

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is employed to calculate electronic transition energies and predict the maximum absorption wavelengths (λ_max) in the UV-Vis spectrum. researchgate.net The transitions are typically assigned to π→π* and n→π* excitations within the conjugated system. The nitro group's presence is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzimidazole.

Table 4: Representative Predicted Spectroscopic Data for Substituted Benzimidazoles.
SpectroscopyVibration/TransitionPredicted ValueExperimental Value
IRN-H stretch (cm-1)~3400-3500 (scaled)~3415
IRNO₂ asymmetric stretch (cm-1)~1520-1560 (scaled)~1530
¹H NMRAromatic Protons (ppm)7.5-8.57.4-8.3
¹³C NMRC2-carbon (ppm)~150-160~155
UV-Visπ→π* (nm)~300-350~320

Aromaticity Studies (e.g., HOMA Model)

Computational and theoretical chemistry provides powerful tools to quantify the aromaticity of cyclic molecules, a key determinant of their stability, reactivity, and electronic properties. For this compound, aromaticity studies are crucial for understanding the influence of the fused ring system and the strongly electron-withdrawing nitro group. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used and effective method for this purpose. numberanalytics.com

The HOMA index is a geometry-based descriptor of aromaticity, which evaluates the deviation of bond lengths within a ring from an optimal, fully aromatic reference value. numberanalytics.com A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic structure. Negative values are indicative of anti-aromaticity. The model allows for the separate evaluation of the aromaticity of each ring in a polycyclic system, which is particularly useful for benzimidazoles, where the benzene and imidazole rings have distinct electronic characteristics. researchgate.net

In the context of this compound, the introduction of a nitro group at the 2-position of the imidazole ring is expected to significantly influence the electron distribution and, consequently, the aromaticity of both the five-membered imidazole and the six-membered benzene rings. The nitro group is a strong electron-withdrawing group, which can reduce the electron density within the heterocyclic ring. researchgate.net

Studies on a series of substituted imidazoles have shown that substituents have a considerable impact on the aromaticity of the imidazole ring. researchgate.net While a direct HOMA value for this compound is not explicitly detailed in the reviewed literature, research on related nitro-substituted imidazoles calculated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides insight. researchgate.net These studies indicate that the presence of a nitro group generally leads to a decrease in the aromaticity of the imidazole ring compared to the unsubstituted parent compound. researchgate.net

The analysis of aromaticity in the course of nucleophilic aromatic substitution (SNAr) reactions involving nitroaromatic compounds further highlights the dynamic nature of aromaticity. mdpi.com The initial step of such reactions involves the formation of a non-aromatic intermediate (a σ-adduct), demonstrating a significant loss of aromaticity which constitutes a major part of the reaction's energy barrier. mdpi.com

For the benzimidazole system, it is anticipated that the benzene ring would retain a high degree of aromaticity, as is typical for benzofused heterocycles. researchgate.net For instance, in a related benzothiazole (B30560) molecule, the benzene ring exhibited a HOMA value of 0.95, indicating substantial aromatic character, while the fused thiazole (B1198619) ring had a lower HOMA value of 0.69. researchgate.net A similar trend would be expected for this compound, where the benzene moiety remains highly aromatic, and the imidazole ring's aromaticity is modulated by the C=N bond and the powerful electron-withdrawing effect of the nitro group. uclm.es

To illustrate the influence of substituents on the aromaticity of the core imidazole ring, the following table presents HOMA values for various substituted imidazoles.

Substituent (R) at C2HOMA Value
NH₂0.835
OH0.824
H0.814
CH₃0.814
F0.803
CN0.772
NO₂ 0.758

Table based on data for 1-H-imidazole derivatives calculated at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

The data clearly demonstrates that electron-withdrawing groups, particularly the nitro group (NO₂), result in the lowest HOMA value, signifying a reduction in the aromatic character of the imidazole ring. researchgate.net This reduction in aromaticity in this compound is a critical factor in its electronic structure and reactivity profile.

Biological Activities and Mechanisms of Action of 2 Nitro 1h Benzo D Imidazole Derivatives

Antimicrobial Activities

Derivatives of 2-Nitro-1H-benzo[d]imidazole have demonstrated a broad spectrum of antimicrobial activities, positioning them as compounds of interest in the development of new therapeutic agents to combat infectious diseases. nih.govnih.gov

Antibacterial Efficacy (Gram-positive and Gram-negative)

The antibacterial properties of this compound derivatives have been extensively studied against both Gram-positive and Gram-negative bacteria.

Research has shown that certain derivatives exhibit potent activity against Gram-positive strains. For instance, a study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which include nitro-substituted compounds, found that some demonstrated high activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) below 1 µg/mL. nih.gov Another study synthesized a series of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues, where a derivative with a 4-chloro-2-nitro substitution (W6) showed significant antibacterial potency against S. aureus with a MIC of 5.19 µM. d-nb.infoscispace.com Similarly, a 3-(4-methoxyphenyl)-4-((2-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1,2,3-oxadiazol-3-ium-5-olate derivative was effective against S. aureus (MIC 40 μg/mL) and Bacillus subtilis (MIC 300 μg/mL). mdpi.com In another investigation, 5-nitro-2-phenyl-1H-benzoimidazole (XY-3) was found to have equipotent antibacterial activity against Bacillus cereus when compared to the standard drug Streptomycin. orientjchem.orgorientjchem.org

Against Gram-negative bacteria, the efficacy can be more varied. While many derivatives show moderate to low activity against strains like Escherichia coli, some specific substitutions lead to improved performance. nih.govresearchgate.net For example, the aforementioned compound W6 also displayed notable activity against the Gram-negative bacteria Salmonella typhi and Klebsiella pneumoniae. d-nb.infoscispace.com The 3-(4-methoxyphenyl)-4-((2-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1,2,3-oxadiazol-3-ium-5-olate derivative also showed inhibitory action against E. coli (MIC 200 μg/mL). mdpi.com Furthermore, the compound 2-(5-nitro-1-H-benzo[d]imidazole-2-yl)phenol (XY-1) demonstrated good antibacterial activity against E. coli. orientjchem.orgorientjchem.org

Table 1: Antibacterial Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Name/Derivative Test Organism Gram Stain Activity (MIC) Reference
2-(1H-indol-3-yl)-5-nitro-1H-benzo[d]imidazole mixture (3y) Escherichia coli Negative 125 µg/mL nih.gov
3-(4-methoxyphenyl)-4-((2-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1,2,3-oxadiazol-3-ium-5-olate (18) Staphylococcus aureus Positive 40 µg/mL mdpi.com
3-(4-methoxyphenyl)-4-((2-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1,2,3-oxadiazol-3-ium-5-olate (18) Bacillus subtilis Positive 300 µg/mL mdpi.com
3-(4-methoxyphenyl)-4-((2-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1,2,3-oxadiazol-3-ium-5-olate (18) Escherichia coli Negative 200 µg/mL mdpi.com
4-chloro-2-nitro substituted benzamide (B126) (W6) Staphylococcus aureus Positive 5.19 µM d-nb.infoscispace.com
4-chloro-2-nitro substituted benzamide (W6) Salmonella typhi Negative 5.19 µM d-nb.infoscispace.com
4-chloro-2-nitro substituted benzamide (W6) Klebsiella pneumoniae Negative 5.19 µM d-nb.infoscispace.com
2-(5-nitro-1-H-benzo[d]imidazole-2-yl)phenol (XY-1) Escherichia coli Negative Good Activity orientjchem.orgorientjchem.org
5-nitro-2-phenyl-1H-benzoimidazole (XY-3) Bacillus cereus Positive Equipotent to Streptomycin orientjchem.orgorientjchem.org
N-substituted 6-nitro-1H-benzimidazole derivatives Escherichia coli Negative 8 to 16 µg/mL rsc.org
N-substituted 6-nitro-1H-benzimidazole derivatives Streptococcus faecalis Positive 8 to 16 µg/mL rsc.org
N-substituted 6-nitro-1H-benzimidazole derivatives Staphylococcus aureus (MSSA & MRSA) Positive 8 to 16 µg/mL rsc.org

Antifungal Efficacy

The antifungal potential of this compound derivatives has been confirmed against various fungal pathogens, including species of Candida and Aspergillus. nih.govd-nb.infoscispace.comnih.gov The presence of a nitro group, often in combination with other substituents, can significantly enhance antifungal activity. d-nb.infoscispace.com

For example, a derivative featuring a 2,4-dinitro substitution (W1) was identified as the most potent antifungal agent in a study, proving more effective against Aspergillus niger and Candida albicans than the standard drug fluconazole, with a MIC of 5.08 µM. d-nb.infoscispace.com In another study, a mixture containing 2-(1H-indol-3-yl)-5-nitro-1H-benzo[d]imidazole (3y) was tested against C. albicans. nih.gov Furthermore, 2-(Furan-2-yl)-5-nitro-1H-benzo[d]imidazole showed strong antifungal activity against the clinical pathogen Aspergillus niger. rsc.org

Table 2: Antifungal Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Name/Derivative Test Organism Activity (MIC) Reference
2,4-dinitro substituted derivative (W1) Aspergillus niger 5.08 µM d-nb.infoscispace.com
2,4-dinitro substituted derivative (W1) Candida albicans 5.08 µM d-nb.infoscispace.com
2-(1H-indol-3-yl)-5-nitro-1H-benzo[d]imidazole mixture (3y) Candida albicans Active nih.gov
2-(Furan-2-yl)-5-nitro-1H-benzo[d]imidazole Aspergillus niger Strong Activity rsc.org
N-substituted 6-nitro-1H-benzimidazole derivatives Candida albicans 32–64 µg/mL rsc.org
N-substituted 6-nitro-1H-benzimidazole derivatives Aspergillus niger 32–64 µg/mL rsc.org

Anti-biofilm Properties

Bacterial biofilms present a significant challenge in treating infections due to their reduced sensitivity to antibiotics. nih.gov Certain derivatives of benzimidazole (B57391) have demonstrated promising anti-biofilm capabilities. Specifically, some 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have been shown to exhibit excellent activity in inhibiting biofilm formation and also in eliminating cells within mature biofilms. nih.gov Another study highlighted that a potent PqsR antagonist, 6f, when combined with antibiotics like ciprofloxacin (B1669076) or tobramycin, significantly enhanced the killing of Pseudomonas aeruginosa biofilms. diva-portal.org

Mechanisms of Antimicrobial Action

The antimicrobial effects of benzimidazole derivatives are attributed to their ability to interact with various essential biomolecular targets within microbial cells. nih.gov Molecular docking analyses have suggested several potential mechanisms of action. These include the inhibition of crucial enzymes involved in bacterial survival and replication, such as (p)ppGpp synthetases/hydrolases, which are involved in the bacterial stringent response, and pyruvate (B1213749) kinases, which play a key role in metabolism. nih.gov

Another identified target is the filamenting temperature-sensitive protein Z (FtsZ), which is vital for bacterial cell division. nih.gov By targeting FtsZ, these compounds can disrupt the division process, leading to bacterial death. Additionally, some derivatives are predicted to act as inhibitors of dihydrofolate reductase, an enzyme essential for the synthesis of nucleic acids and amino acids, making it a suitable target for antimicrobial action. rsc.org

Anticancer Activities

The anticancer potential of this compound derivatives has attracted considerable attention, with studies demonstrating their ability to effectively target and inhibit the growth of various cancer cell lines. d-nb.infoscispace.com

Inhibition of Cell Proliferation

Derivatives of this compound have shown significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. In vitro studies have revealed that specific derivatives can induce cancer cell death while exhibiting lower toxicity toward normal cell lines.

For instance, a novel series of 5-nitro-1H-benzimidazole derivatives was synthesized and tested for cytotoxicity. tandfonline.com One compound from this series (compound 3) was found to be more active than the standard chemotherapy drug doxorubicin (B1662922) against A-549 (lung), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. tandfonline.com Another study found that 5-nitro-2-(2-nitrophenyl)-1H-benzoimidazole (compound 7) and 5-chloro-2-(2-nitrophenyl)-1H-benzoimidazole (compound 13) had notable anticancer activity against A459 cells, with IC50 values of 36.6 µM and 24.4 µM, respectively. frontierspartnerships.org Research into 2-Aryl-1H-benzo[d]imidazole derivatives also identified compounds with impressive anti-proliferative activity against various cell lines, including A549 lung cancer cells. nih.gov

The mechanisms underlying this antiproliferative activity are diverse. One proposed mechanism is the inhibition of specific kinases that are crucial for tumor growth, such as the epidermal growth factor receptor (EGFR). Other benzimidazole derivatives have been found to interfere with DNA-related enzymatic processes by acting as DNA minor groove-binding ligands and inhibiting DNA topoisomerases. nih.gov Another significant mechanism is the disruption of the microtubule cytoskeleton. Some derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequently inducing apoptosis. nih.gov

Table 3: Anticancer Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Name/Derivative Cancer Cell Line Activity (IC₅₀) Reference
5-nitro-1H-benzimidazole derivative (Cpd 3) A-549 (Lung) More active than Doxorubicin tandfonline.com
5-nitro-1H-benzimidazole derivative (Cpd 3) HCT-116 (Colon) More active than Doxorubicin tandfonline.com
5-nitro-1H-benzimidazole derivative (Cpd 3) MCF-7 (Breast) More active than Doxorubicin tandfonline.com
5-nitro-2-(2-nitrophenyl)-1H-benzoimidazole (7) A459 36.6 ± 1.8 μM frontierspartnerships.org
5-chloro-2-(2-nitrophenyl)-1H-benzoimidazole (13) A459 24.4 ± 2.6 μM frontierspartnerships.org
Imidazole (B134444)–oxazole derivative (53) PC3 (Prostate) 0.023 µM mdpi.com
Imidazole–oxazole derivative (53) A549 (Lung) 0.045 µM mdpi.com
Imidazole–oxazole derivative (53) MCF-7 (Breast) 0.99 µM mdpi.com
Imidazole–oxazole derivative (53) A2780 (Ovarian) 0.13 µM mdpi.com
2,4-dinitro substituted benzamide (W1) HCT-116 (Colorectal) Active d-nb.infoscispace.com
4-chloro-2-nitro substituted benzamide (W6) HCT-116 (Colorectal) Active d-nb.infoscispace.com

Induction of Apoptosis

Derivatives of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a crucial mechanism for anticancer agents as it leads to the elimination of malignant cells.

For instance, in vitro studies have shown that certain derivatives can trigger apoptosis in breast cancer (MCF-7) and glioblastoma (U87) cell lines. One specific derivative, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o), was found to induce apoptosis in A549 lung cancer cells in a dose-dependent manner. rsc.org At concentrations of 0.15 and 0.30 µM, the total apoptosis rates were 15.2% and 74.3%, respectively. rsc.org Similarly, other synthesized benzimidazole derivatives have been shown to cause apoptotic cell death in both colon (HCT-116) and cervical (HeLa) cancer cells, as revealed by DAPI staining. nih.gov

The induction of early-stage apoptosis in a dose-dependent manner has been observed with compounds identified as O-7 and O-10, further highlighting their potential as effective anti-proliferative agents. nih.gov Furthermore, screening tests have confirmed that exposure of A549 cells to compounds 7, 8, 13, and 14 for 48 hours promotes apoptotic cell death. frontierspartnerships.org

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can also exert their anticancer effects by causing cell cycle arrest, thereby inhibiting the proliferation of cancer cells.

Several studies have demonstrated that these compounds can halt the cell cycle at different phases. For example, a series of 1H-benzo[d]imidazole derivatives, specifically compounds 11a, 12a, and 12b, were found to cause a prominent G2/M arrest of cancer cells. acs.orgnih.gov Further investigation revealed that compounds 11a and 12b, in particular, led to a significant G2/M arrest, ultimately resulting in cell death. nih.gov

Another derivative, compound O-7, was shown to disrupt the intracellular microtubule cytoskeleton, leading to cell cycle arrest in the G2/M phase. nih.gov In contrast, a different derivative, compound 5o, was found to arrest the cell cycle at the S phase in A549 lung cancer cells in a dose-dependent manner. rsc.org One study also noted that an imidazole derivative induced G0/G1 cell cycle arrest. mdpi.com

DNA Binding and Intercalation

The interaction with DNA is another significant mechanism through which this compound derivatives exhibit their anticancer activity. These compounds can bind to DNA, in some cases through intercalation, which can interfere with DNA replication and transcription, ultimately leading to cell death.

Studies have shown that certain bisbenzimidazole derivatives are DNA minor groove-binding ligands, forming non-covalent interactions with the minor groove of DNA, particularly in AT-rich sequences. nih.gov Spectroscopic techniques such as UV-vis, fluorescence, and circular dichroism have been used to investigate the binding affinity of these derivatives with DNA. acs.orgnih.gov For instance, a study of 16 novel 1H-benzo[d]imidazole derivatives (BBZs) showed that they all bind to DNA, with a higher affinity for AT-rich sequences. acs.org Specifically, compounds 11a, 12a, and 12b demonstrated strong binding affinity and thermal stabilization of AT sequence-specific DNA. nih.gov

One potent derivative, compound 31, was found to intercalate into DNA base pairs with a binding constant of 1.25 × 104 M−1. nih.gov The binding of this compound to DNA was confirmed by hypochromism observed in absorption spectral studies. nih.gov Molecular docking studies have also suggested that some derivatives interact with DNA through a mixed mode of partial intercalation and groove binding. mdpi.com

Topoisomerase Inhibition

Topoisomerases are enzymes that are crucial for managing the topological state of DNA and are vital for processes like DNA replication. rsc.org The inhibition of these enzymes is a well-established mechanism of action for many anticancer drugs. Several this compound derivatives have been identified as inhibitors of topoisomerases.

For example, a series of novel 1H-benzo[d]imidazoles (BBZs) were identified as potential human topoisomerase I (Hu Topo I) inhibitors through computational studies and DNA relaxation assays. acs.orgnih.gov Compound 12b from this series showed 50% inhibition of Hu Topo I activity at a concentration of 16 μM. acs.orgnih.gov

Other studies have focused on topoisomerase II. Molecular docking studies revealed that compound 5o could be well-accommodated within the pocket of topoisomerase IIa-DNA. rsc.org Furthermore, a series of benzimidazole-chalcone hybrids were designed as non-intercalative topoisomerase II catalytic inhibitors, with mechanistic studies suggesting they block the ATP binding site of the enzyme. nih.gov Compounds 4b and 4h from a series of 1,2,4-triazole (B32235) benzimidazoles also demonstrated significant inhibitory activity against topoisomerase I. acs.org

Targeting Specific Cancer Cell Lines

Research has demonstrated that this compound derivatives exhibit cytotoxic effects against a wide range of cancer cell lines, with some compounds showing selectivity towards certain types of cancer.

Multiple derivatives have been tested against a panel of human cancer cell lines. For instance, some derivatives showed significant cytotoxicity against rat glioma (C6) and human liver (HepG2) cancer cell lines, with IC50 values lower than the chemotherapy drug cisplatin (B142131). Others have shown effectiveness against HeLa (cervical cancer) cells while exhibiting low toxicity to normal cell lines.

Specific compounds have shown notable activity against particular cell lines. For example, compound 10e demonstrated greater potency than the reference drug erlotinib (B232) against all tested cancer cell lines, including breast (MCF-7) and pancreatic (Panc-1) cancer cells. frontiersin.org Another compound, 12b, was found to be potent against a panel of 60 human cancer cell lines with GI₅₀ values ranging from 0.16 to 3.6 μM. acs.orgnih.gov Compound 31 was found to be cytotoxic against 51 different cancer cell lines. nih.gov

The table below summarizes the activity of selected derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell Line(s)Observed Effect
Various derivativesRat glioma (C6), Human liver (HepG2)Significant cytotoxicity, lower IC50 than cisplatin
Various derivativesHeLa (cervical cancer)Significant cytotoxicity with low toxicity to normal cells
Compound 10eBreast (MCF-7), Pancreatic (Panc-1), and othersGreater potency than erlotinib frontiersin.org
Compound 6iBreast (MCF-7), Pancreatic (Panc-1)Greater potency than erlotinib frontiersin.org
Compounds 11a, 12a, 12bPanel of 60 human cancer cell linesPotent with GI₅₀ values from 0.16 to 3.6 μM nih.gov
Compound O-7A549 (lung cancer) and othersIC₅₀ of 0.236 ± 0.096 μM against A549 nih.gov
Compound O-10A549 (lung cancer) and othersIC₅₀ of 0.622 ± 0.13 μM against A549 nih.gov
Compound 5oA549 (lung), SW480 (colon)Excellent cytotoxicity, superior to cisplatin, etoposide, and doxorubicin against A549 rsc.org
Compound 8A549 (lung adenocarcinoma)Most cytotoxic under hypoxic conditions frontierspartnerships.org
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivativesVariousAnticancer activity nih.gov

Mechanisms of Anticancer Action

The anticancer activity of this compound derivatives stems from a variety of mechanisms, often involving the modulation of key cellular processes and signaling pathways. rsc.org These compounds are structurally similar to purines, which may contribute to their ability to interact with various biological receptors. frontiersin.org

One important mechanism is the inhibition of enzymes crucial for cancer cell proliferation. For example, some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) activity. Compounds 6i and 10e were identified as potent EGFR inhibitors with IC₅₀ values of 78 and 73 nM, respectively. frontiersin.org

Other mechanisms include the inhibition of dihydrofolate reductase (DHFR) and aromatase. frontiersin.org Molecular docking studies have predicted that DHFR is a suitable target for both the antimicrobial and anticancer activities of certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.gov Additionally, some benzimidazole derivatives act as epigenetic modulators, targeting enzymes like histone deacetylases (HDACs) and histone methyltransferases. rsc.org

The disruption of microtubule function is another key mechanism. frontiersin.org For instance, compound O-7 was found to inhibit in vitro tubulin polymerization, leading to the disruption of the intracellular microtubule cytoskeleton. nih.gov

Antiparasitic Activities

Derivatives of this compound have demonstrated significant potential as antiparasitic agents, showing activity against a range of protozoan parasites.

These compounds have been studied for their effectiveness against Trypanosoma cruzi, the parasite that causes Chagas disease. google.com The 2-nitroimidazole (B3424786) derivative benznidazole (B1666585) is a known drug for treating this disease. mdpi.comnih.gov Studies have shown that benznidazole inhibits protein and RNA synthesis in T. cruzi. nih.gov

Furthermore, these derivatives have shown activity against other parasites, including Leishmania species, Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. mdpi.comresearchgate.net For example, 2-nitroimidazole, also known as azomycin, exhibited potent activity against Trichomonas vaginalis. nih.gov Certain 2-(2-amino-5-nitro-1H-benzimidazol-1-yl)-N-arylacetamides have shown greater activity against G. intestinalis and T. vaginalis than benznidazole. mdpi.com Specifically, compound 7 was 7 times more active against G. intestinalis, and compounds 7 and 8 were 4 times more active against T. vaginalis compared to benznidazole. mdpi.com

The mechanism of antiparasitic action is often linked to the reductive bioactivation of the nitro group by parasitic enzymes, such as nitroreductases (NTRs). nih.govnih.gov This process generates reactive intermediates that are cytotoxic to the parasite. nih.govnih.gov

The table below highlights the antiparasitic activity of some this compound derivatives.

Compound/DerivativeParasiteObserved Effect
BenznidazoleTrypanosoma cruziInhibition of protein and RNA synthesis nih.gov
2-nitro-1-vinyl-1H-imidazole derivativesTrypanosoma cruziSignificant antiparasitic activity with low host cell cytotoxicity
Azomycin (2-nitroimidazole)Trichomonas vaginalisPotent activity nih.gov
2-(2-amino-5-nitro-1H-benzimidazol-1-yl)-N-arylacetamides (Compounds 7 & 8)Giardia intestinalis, Trichomonas vaginalisHigher activity than benznidazole mdpi.com
2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivativesEntamoeba histolytica, Trichomonas vaginalis, Giardia intestinalisStrong activity, often better than metronidazole (B1676534) researchgate.net
(Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n)Leishmania donovaniHigh anti-axenic amastigote activity (IC₅₀ of 0.016 µM) nih.govasm.org
6-chloro-1-methyl-N-(5-nitrothiazol-2-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxamideTrichomonas vaginalisHigh trichomonacidal activity (IC₅₀ = 0.041 μM) mdpi.com
O₂N-BZM7 and O₂N-BZM9Trichomonas vaginalis100% reduction in trophozoite viability at 15 μM mdpi.com

Anthelmintic Properties

Derivatives of this compound have been a subject of investigation for their anthelmintic potential, showing considerable efficacy against various helminths. The core benzimidazole structure is a well-established pharmacophore in anthelmintic drugs, and the addition of a nitro group can modulate this activity.

Research into a series of 1 and 2-substituted-5-nitrobenzimidazole derivatives demonstrated significant anthelmintic effects against the adult Indian earthworm Pheretima posthuma. ijdrt.com In these studies, the time taken for paralysis and death of the worms was recorded to quantify the activity. One of the notable compounds from this series, 2-(4-chlorophenyl)-5-nitro-1-(piperidin-1-ylmethyl)-1H-benzimidazole, was found to be particularly potent, causing paralysis and death in 0.98 and 1.02 minutes, respectively, at a concentration of 100 µg/mL, which was comparable to the standard drug piperazine (B1678402) citrate. ijdrt.commdpi.com

Another study synthesized novel benzimidazole substituted 1,3,4-thiadiazole (B1197879) Schiff's bases, where a derivative containing a 4-nitro group (compound PP-4) proved to be more potent than the standard drug albendazole. nih.gov It induced death in the nematode species Perionyx excavatus and Pheretima posthuma in an average time of 13.22 and 19.00 minutes, respectively. nih.gov This highlights the positive influence of the nitro-substitution on the anthelmintic properties of these complex heterocyclic systems. Further investigations have also pointed out that benzimidazole derivatives with chloro substitutions can exhibit high activity. researchgate.net

**Table 1: Anthelmintic Activity of this compound Derivatives against Pheretima posthuma*** *This table is interactive. You can sort and filter the data.

Compound Concentration (µg/mL) Time to Paralysis (min) Time to Death (min) Reference
2-(4-chlorophenyl)-5-nitro-1-(piperidin-1-ylmethyl)-1H-benzimidazole (A3) 100 0.98 ± 0.20 1.02 ± 0.16 ijdrt.commdpi.com
Compound A1 100 1.89 ± 0.12 2.09 ± 0.30 mdpi.com
Compound A1 50 3.99 ± 0.33 4.62 ± 0.12 mdpi.com
Compound A1 10 12.56 ± 0.73 12.12 ± 0.53 mdpi.com
Piperazine Citrate (Standard) 10 - - ijdrt.commdpi.com
Albendazole (Standard) - 12.20 20.70 nih.gov

Activity against Trypanosoma cruzi (Chagas Disease)

Nitroimidazole derivatives are cornerstone therapies for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. asm.org The mechanism of action for drugs like benznidazole involves the reduction of the nitro group, which is critical for their trypanocidal effect. acs.org This process generates reactive intermediates that can covalently modify parasite macromolecules, leading to cellular damage and death. acs.org

Research has shown that derivatives of this compound are promising candidates for treating Chagas disease. For instance, a study focusing on 2-nitro-1-vinyl-1H-imidazole highlighted its significant activity against amastigotes of T. cruzi, with a half-maximal inhibitory concentration (IC50) of 4.8 μM. rsc.org Crucially, this compound exhibited low cytotoxicity against host cells (LLC-MK2), with an IC50 value greater than 500 μM, suggesting a favorable therapeutic index. rsc.org This selective toxicity is vital for a viable antichagasic drug. The efficacy of these compounds is often linked to their electrochemical properties, which facilitate the generation of lethal oxidative stress within the parasite. ijpsdronline.com

Other Antiparasitic Applications

The antiparasitic spectrum of this compound derivatives extends beyond helminths and T. cruzi. Studies have revealed their potential against a range of other protozoan parasites.

Leishmaniasis: A series of (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranone derivatives featuring 5-nitroimidazole moieties were investigated for their antileishmanial activity. asm.org These compounds showed prominent activity against Leishmania major promastigotes and were significantly more potent against Leishmania donovani axenic amastigotes. asm.org For example, (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone demonstrated a very high activity against L. donovani with an IC50 of 0.016 μM. asm.org The mechanism is believed to involve bioactivation by parasite-specific nitroreductase enzymes (NTRs), which reduce the nitro group to cytotoxic metabolites. asm.orgasm.org

Giardiasis and Trichomoniasis: In the search for new antiprotozoal agents, a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides were synthesized as benznidazole analogues. mdpi.com These compounds were tested against Giardia intestinalis and Trichomonas vaginalis. One derivative, compound 7, was seven times more active against G. intestinalis than benznidazole (IC50 of 3.95 μM). mdpi.com Both compounds 7 and 8 were four times more active against T. vaginalis than the reference drug. mdpi.com

Toxoplasmosis: The efficacy of 2-nitroimidazole against Toxoplasma gondii has also been evaluated. In one study, 2-nitroimidazole showed potent activity against T. gondii tachyzoites with an IC50 value of 5.43 μM, comparable to the standard drug sulfadiazine (B1682646) (IC50 of 2.99 μM). brieflands.com Furthermore, the compound exhibited low cytotoxicity towards host macrophage cells and was found to induce apoptosis in a significant percentage of the tachyzoites. brieflands.com

Antidiabetic Activities

Benzimidazole derivatives have been explored for various therapeutic applications, including the management of diabetes. The focus in this area has often been on the inhibition of key enzymes involved in carbohydrate metabolism.

α-Glucosidase Inhibition

α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into glucose. researchgate.net Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a key strategy in managing type 2 diabetes. researchgate.netscispace.com

A study involving the synthesis of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, which used 5-nitro-1H-benzo[d]imidazole-2-thiol as a key intermediate, demonstrated potent α-glucosidase inhibitory activity. researchgate.netbrieflands.com All thirteen synthesized compounds in this series showed significantly higher inhibitory potential against α-glucosidase from Saccharomyces cerevisiae than the standard drug, acarbose (B1664774) (IC50: 873.34 ± 1.21 μM). brieflands.com The IC50 values for these novel derivatives ranged from 0.64 to 343.10 μM, indicating a substantial enhancement in activity. brieflands.com One compound in particular, 7i, was the most active inhibitor with an IC50 value of 0.64 ± 0.05 μM. brieflands.com Another study identified 6-Nitro-2-(4-pyridyl)-1H-benzo[d]imidazole as a potent intestinal α-glucosidase inhibitor with an IC50 value of 99.4 μM. These findings underscore the potential of the nitrobenzimidazole scaffold in developing new and effective α-glucosidase inhibitors.

Table 2: α-Glucosidase Inhibitory Activity of Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Compound ID IC50 (μM) Standard Drug (Acarbose) IC50 (μM) Reference
7i 0.64 ± 0.05 873.34 ± 1.21 brieflands.com
7d 5.34 ± 0.16 873.34 ± 1.21 brieflands.com
7f 6.46 ± 0.30 873.34 ± 1.21 brieflands.com
7g 8.62 ± 0.19 873.34 ± 1.21 brieflands.com
7c 9.84 ± 0.08 873.34 ± 1.21 brieflands.com
7m 11.09 ± 0.79 873.34 ± 1.21 brieflands.com
6-Nitro-2-(4-pyridyl)-1H-benzo[d]imidazole 99.4 -

Antioxidant Activities

The benzimidazole nucleus is a feature of various compounds reported to possess antioxidant properties. This activity is crucial for combating oxidative stress, a condition implicated in numerous chronic diseases.

Free Radical Scavenging

The antioxidant potential of 2-substituted-5-nitrobenzimidazole derivatives has been demonstrated through their ability to scavenge free radicals. One common method to evaluate this is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

A study that synthesized a series of 2-substituted-5-nitrobenzimidazole derivatives found that all tested compounds exhibited good antioxidant activity. mdpi.comnih.gov The IC50 values, which represent the concentration required to scavenge 50% of DPPH radicals, were found to be in the range of 3.17 to 7.59 µg/ml. mdpi.comnih.gov This was significantly more potent than the standard antioxidant butylated hydroxytoluene (BHT), which had an IC50 of 18.42 µg/ml. mdpi.comnih.gov The most prominent activity was observed in compounds containing chloro, bromo, and fluoro substituents on the phenyl ring at the 2-position, suggesting that these electron-withdrawing groups contribute positively to the free radical scavenging capacity. mdpi.comnih.gov Another study on arylated benzimidazoles also confirmed that a derivative with a 5-nitro substitution showed significant DPPH radical scavenging activity, with an IC50 of 1.59 ± 0.10 μM.

Table 3: DPPH Free Radical Scavenging Activity of 2-Substituted-5-Nitrobenzimidazole Derivatives This table is interactive. You can sort and filter the data.

Compound Substituent at 2-position IC50 (µg/ml) Reference
3a 4-Chlorophenyl 3.17 mdpi.comnih.gov
3b 4-Bromophenyl 3.25 mdpi.comnih.gov
3c 4-Fluorophenyl 3.21 mdpi.comnih.gov
3d 4-Nitrophenyl 7.59 mdpi.comnih.gov
BHT (Standard) - 18.42 mdpi.comnih.gov

Inhibition of Reactive Oxygen Species (ROS) Generation

Derivatives of this compound have been investigated for their effects on reactive oxygen species (ROS), which are implicated in various pathological conditions. Some benzimidazole derivatives have demonstrated the ability to neutralize detrimental reactive oxygen and nitrogen species (RONS) and other free radicals. rsc.org Specifically, certain 2-mercaptobenzo[d]imidazole analogs, which share the core benzimidazole structure, have shown potent antioxidant effects against 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and ROS. nih.gov This antioxidant activity is significant as excessive ROS can lead to cellular damage.

In the context of parasitic infections, the mechanism of action for some nitroimidazole-based drugs involves the generation of reactive intermediates. For instance, the anti-protozoal activity of the 2-nitroimidazole drug Benznidazole is attributed to the formation of free radicals and electrophilic metabolites upon the reduction of its nitro group by nitroreductases within the parasite. nih.gov This process, while generating reactive species to kill the parasite, highlights the complex role of these compounds in modulating cellular redox environments. Further research is needed to fully elucidate the specific inhibitory effects of this compound derivatives on ROS generation in different biological systems.

Vasorelaxant and Antihypertensive Effects

A series of 1H-benzo[d]imidazole derivatives, particularly those with a nitro group at the 5-position, have been synthesized and evaluated for their vasorelaxant and antihypertensive properties. nih.gov All the tested nitro derivatives demonstrated potent, concentration-dependent, and partially endothelium-dependent vasorelaxant effects, with EC50 values below 5µM. nih.govway2drug.com

One of the most potent compounds in a study was 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol, which exhibited an EC50 value of 1.81µM and a maximum relaxation (Emax) of 91.7% in ex vivo experiments on intact aortic rings. nih.govway2drug.comresearchgate.net This activity was 2.5 times higher than that of Pimobendan, a known vasorelaxant drug. nih.govway2drug.com The antihypertensive activity of this compound was further confirmed in spontaneously hypertensive rats, where it produced a statistically significant dose-dependent reduction in blood pressure at doses of 25, 50, and 100 mg/kg. nih.govway2drug.com These findings suggest that nitro-substituted benzimidazole derivatives are promising candidates for the development of new antihypertensive agents. nih.govmdpi.com

CompoundVasorelaxant Activity (EC50)Maximum Relaxation (Emax)Antihypertensive Effect
2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol 1.81µM nih.govway2drug.comresearchgate.net91.7% nih.govway2drug.comDose-dependent reduction in blood pressure nih.govway2drug.com
Other 5-nitro-1H-benzo[d]imidazole derivatives <5µM nih.govway2drug.com--

Other Reported Biological Activities (e.g., Antiviral, Anti-inflammatory)

Beyond their effects on ROS and vascular tone, derivatives of this compound have been reported to possess a broad spectrum of other biological activities.

Antiviral Activity: The benzimidazole core is a common feature in biologically active compounds, and the presence of a nitro group can modulate this activity, making these derivatives potential antiviral agents. researchgate.net Several studies have explored the antiviral properties of benzimidazole derivatives. acs.orgnih.gov For example, some 2-substituted benzimidazol-2-one (B1210169) derivatives have shown potent activity against HIV-1. rsc.org Additionally, certain benzimidazole-coumarin hybrids have demonstrated significant activity against the hepatitis C virus. rsc.org The antiviral potential of these compounds extends to other viruses as well, with some derivatives being investigated for activity against Herpes Simplex Virus (HSV).

Anti-inflammatory Activity: Benzimidazole derivatives have been recognized for their anti-inflammatory properties. lmaleidykla.ltneu.edu.trjmpas.comnih.gov Some synthesized derivatives of 2-(1H-benzo[d]imidazol-2-ylsulfanyl)-1-(3,4-dialkoxyphenyl)-1-ethanone have exhibited moderate anti-inflammatory activity, in some cases surpassing that of acetylsalicylic acid and ibuprofen. lmaleidykla.lt However, the role of the nitro group in this context can be complex. In some instances, compounds with electron-withdrawing groups like nitro substitutions showed less anti-inflammatory activity compared to those with electron-donating groups. jmpas.com Conversely, another study reported that a compound with an electron-withdrawing nitro group at the 6-position was more active than other derivatives. nih.govmdpi.com

Antimicrobial and Antiparasitic Activities: The nitro group is a key feature for the antimicrobial and antiparasitic actions of these compounds. The mechanism often involves the reduction of the nitro group under hypoxic conditions, leading to reactive intermediates that damage cellular components of pathogens. Derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. They have also demonstrated promising activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease.

Anticancer Activity: The anticancer potential of this compound derivatives has gained considerable attention. Their ability to target hypoxic tumor cells, where the nitro group can be reductively activated, is a key aspect of their mechanism. Various derivatives have shown significant cytotoxicity against different human cancer cell lines. acs.orgnih.govtandfonline.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological effects and for guiding the design of more potent and selective compounds.

For vasorelaxant and antihypertensive effects , SAR studies have highlighted the importance of the nitro group at the 5-position of the benzimidazole ring. nih.gov In a series of Pimobendan analogues, the nitro derivatives were consistently the most potent vasorelaxants. nih.gov The position of substituents on the phenyl ring attached at the 2-position of the benzimidazole also plays a role. For instance, 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol was the most active compound in its series, indicating a favorable contribution from the methoxy (B1213986) and hydroxyl groups on the phenyl ring. nih.govresearchgate.net

For anticancer activity , SAR studies have explored the impact of various substitutions. For instance, in a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives designed as FLT3 inhibitors, modifications to the benzamide and phenyl urea (B33335) moieties led to compounds with potent inhibitory activity against FLT3 and its mutants. tandfonline.com The presence of a methyl piperazine group in some derivatives resulted in high potency. tandfonline.com

Regarding antimicrobial activity , modifications at different positions of the benzimidazole core have been shown to enhance the antimicrobial profile.

Role of the Nitro Group in Biological Activity

The nitro group plays a pivotal and multifaceted role in the biological activity of this compound derivatives. Its strong electron-withdrawing nature significantly influences the electronic properties of the benzimidazole ring system, which can enhance interactions with biological targets.

A key mechanism of action, particularly for antimicrobial, antiparasitic, and anticancer activities, is the reductive bioactivation of the nitro group. nih.gov In hypoxic environments, such as those found in solid tumors or certain anaerobic pathogens, the nitro group can be reduced by nitroreductases to form reactive nitroso, hydroxylamino, and amino derivatives. nih.gov These reactive intermediates can induce cellular damage by interacting with crucial biomolecules like DNA, RNA, and proteins, ultimately leading to cell death. nih.gov This targeted activation in low-oxygen conditions provides a degree of selectivity for hypoxic cells over normal, well-oxygenated cells.

In the context of vasorelaxant activity, the presence of the nitro group at the 5-position of the benzimidazole ring has been shown to be critical for high potency. nih.govway2drug.com While the precise mechanism for this is not fully elucidated, it is clear from comparative studies that nitro-containing derivatives are significantly more active than their non-nitrated counterparts. nih.gov

For anti-inflammatory activity, the influence of the nitro group is more variable and appears to be context-dependent. In some molecular frameworks, its electron-withdrawing properties contribute positively to activity, nih.govmdpi.com while in others, electron-donating groups are favored. jmpas.com

Furthermore, the nitro group is a versatile chemical handle that can be synthetically modified. For example, it can be reduced to an amino group, which can then be further functionalized to create a diverse library of derivatives with potentially new or improved biological activities. This synthetic tractability adds to the importance of the nitro group in the development of novel therapeutic agents based on the this compound scaffold.

Applications of 2 Nitro 1h Benzo D Imidazole in Materials Science

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for modern hi-tech applications due to their ability to alter the properties of light. nih.govmdpi.com The search for organic molecules with large NLO responses is an active area of research. diva-portal.org Benzimidazole (B57391) derivatives, particularly those with donor-π-acceptor architectures, have shown promise as NLO materials. nih.govacs.org

The introduction of a nitro group, a strong electron acceptor, to the benzimidazole ring can significantly enhance the NLO properties of the molecule. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the NLO characteristics of various substituted benzimidazoles. nih.govresearchgate.netnih.gov For instance, a study on N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles found that 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole exhibited the highest total static first hyperpolarizability (βtot), a key indicator of NLO activity. nih.govacs.orgnih.gov This suggests that the strategic placement of nitro groups can lead to the development of potent NLO materials. nih.gov

The NLO response is influenced by factors such as intramolecular charge transfer, and the presence of both electron-donating and electron-withdrawing groups can enhance this effect. researchgate.net Research has shown that the combination of a nitro group with other substituents can be tailored to optimize the NLO properties of benzimidazole-based chromophores. nih.gov

Table 1: Calculated NLO Properties of Selected Benzimidazole Derivatives

Compound Dipole Moment (D) Average Linear Polarizability ⟨α⟩ (x 10⁻²³ esu) Total First Hyperpolarizability βtot (x 10⁻²⁹ esu)
2a 4.15 4.198 -
2b 7.49 4.614 -
2c 6.24 4.142 -
2d 2.33 4.866 -
2e 3.04 5.379 5.095

Data sourced from a DFT study on N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles. nih.gov

Fluorescent Probes and Dyes

The unique electronic properties of 2-Nitro-1H-benzo[d]imidazole and its derivatives make them suitable for the development of fluorescent probes and dyes. These materials are instrumental in various analytical and biomedical applications, including the detection of specific ions and molecules. acs.org

A significant application of this compound is in the creation of fluorescent probes for nitrite (B80452) detection. This is achieved through the in-situ nitration of a precursor, which leads to a distinct change in fluorescence, enabling the sensitive and selective detection of nitrite ions.

Furthermore, derivatives of 2-nitroimidazole (B3424786) have been conjugated with fluorophores like 1,8-naphthalimide (B145957) to create probes for detecting reductive stress in cells. rsc.org These probes exhibit a ratiometric fluorescence response upon reduction of the nitro group, providing a visual and measurable signal of cellular nitroreductase activity. rsc.org The development of such probes holds promise for disease diagnosis and monitoring. acs.org

Coordination Chemistry and Ligand Design

In coordination chemistry, the benzimidazole scaffold is a versatile ligand capable of forming stable complexes with a wide range of transition metals. nih.govresearchgate.net The introduction of a nitro group at the 2-position modifies the ligand's electronic properties, influencing the stability and reactivity of the resulting metal complexes. nih.govtubitak.gov.tr

This compound and its derivatives act as ligands, coordinating with metal ions through the nitrogen atoms of the imidazole (B134444) ring. nih.govtubitak.gov.tr These metal complexes have shown potential in various catalytic processes, including organic transformations and polymerization reactions. nih.govresearchgate.net The electron-withdrawing nature of the nitro group can enhance the catalytic activity of the metal center. nih.gov

Studies have reported the synthesis and characterization of various metal complexes involving nitrobenzimidazole ligands with metals such as cobalt(II), iron(II), zinc(II), copper(II), and nickel(II). tubitak.gov.trmdpi.com The coordination of the nitrobenzimidazole ligand to the metal center is confirmed by spectroscopic techniques, which show a characteristic shift in the vibrational frequencies of the C=N bond. tubitak.gov.tr The resulting complexes often exhibit interesting geometries and can be designed to have specific electronic and magnetic properties.

For example, 1-N-(6-nitrobenzimidazole-1-carbonylmethyl)-4-(α-naphthyl)-3-thiosemicarbazide has been shown to act as a tetradentate ligand, forming polymeric chains with various metal ions. tandfonline.comtandfonline.com This demonstrates the potential of nitrobenzimidazole derivatives in the design of complex coordination polymers with unique structural features. tandfonline.comtandfonline.com

Polymer Chemistry and Advanced Materials

Derivatives of this compound have been incorporated into polymer backbones to create advanced materials with enhanced properties. The inclusion of the nitrobenzimidazole moiety can improve the thermal stability and mechanical strength of polymers.

Research has focused on the synthesis of novel poly(ether benzimidazole)s from bis(nitrobenzimidazole) monomers. research-nexus.net These polymers exhibit high thermal stability, making them suitable for applications requiring materials that can withstand high temperatures. research-nexus.netresearchgate.net

Furthermore, nitrobenzimidazole-containing chromophores have been used in the synthesis of NLO-active polyurethanes and polyesters. researchgate.net These polymers can be processed into thin films and oriented through electrical poling to exhibit second-harmonic generation (SHG) activity, a key property for NLO applications. researchgate.net The development of such polymers opens up possibilities for creating new materials for optical devices and other advanced technologies. numberanalytics.com

Electrochemical Applications

The electrochemical behavior of this compound and its derivatives has been a subject of significant study, revealing their potential in various electrochemical applications. unibo.itosti.gov The nitro group on the benzimidazole ring is electrochemically active and can undergo reduction. osti.govresearchgate.net

Cyclic voltammetry studies have been used to investigate the electrochemical reduction of nitrobenzimidazoles. unibo.itresearchgate.net These studies have shown that the reduction process is influenced by the substituents on the benzimidazole ring and the nature of the electrode material. osti.govresearchgate.net The electrochemical reduction of the nitro group can lead to the formation of aminobenzimidazoles, which are valuable intermediates in the synthesis of dyes and other organic compounds. researchgate.net

Derivatives of 2-nitrobenzimidazole have also been explored as electrocatalysts. For instance, polymolybdate-based metal-organic complexes modified with a 6-nitrobenzimidazole ligand have demonstrated excellent electrocatalytic performance in the reduction of nitrite and the oxidation of ascorbic acid. rsc.org

Furthermore, the electrochemical properties of metal complexes containing nitrobenzimidazole ligands have been investigated for their potential use in dye-sensitized solar cells (DSSCs). acs.org The redox potential of these complexes can be tuned by modifying the substituents on the benzimidazole ligand, which in turn affects the performance of the solar cell. acs.org

The electrochemical synthesis of benzimidazoles, including those with nitro groups, offers a greener alternative to traditional chemical methods. acs.orgdntb.gov.uaacs.org

Future Directions and Research Gaps

Development of Novel Synthetic Methodologies

The synthesis of 2-Nitro-1H-benzo[d]imidazole and its analogs is a cornerstone of its continued exploration. While traditional methods like the nitration of benzimidazole (B57391) are established, there is a persistent need for more efficient, greener, and versatile synthetic strategies. Future research should focus on:

One-Pot Procedures: Developing one-pot reactions that combine multiple synthetic steps, such as the reductive cyclization of 2-nitroanilines, can significantly improve efficiency and yield. organic-chemistry.org

Microwave-Assisted Synthesis: The application of microwave irradiation has shown promise in accelerating reaction times and increasing yields for benzimidazole derivatives, offering a greener alternative to conventional heating. nih.govrsc.org

Catalytic Systems: Exploring novel catalysts, such as C-SO3H or metal-based catalysts like nickel and copper, could facilitate milder reaction conditions and broader functional group tolerance. organic-chemistry.orgijfmr.com

Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, leading to higher purity and safer scale-up of synthetic processes.

A comparative analysis of existing and potential synthetic methods is presented in the table below.

Method Description Advantages Potential Future Development
Nitration of Benzimidazole Treatment of benzimidazole with a nitrating agent, typically a mixture of nitric and sulfuric acids. Well-established, straightforward.Development of milder and more selective nitrating agents to minimize side products.
Reductive Cyclization Reduction of a nitroaniline precursor followed by cyclization. organic-chemistry.orgCan be performed in a one-pot manner. organic-chemistry.orgExploration of a wider range of reducing agents and cyclization partners.
Microwave-Assisted Synthesis Utilizes microwave energy to accelerate the reaction. nih.govrsc.orgReduced reaction times, often higher yields, environmentally friendly. nih.govrsc.orgOptimization for a broader scope of 2-nitrobenzimidazole derivatives.
Catalytic Condensation Condensation of o-phenylenediamines with aldehydes using a catalyst. nih.govdiva-portal.orgCan be highly efficient with the right catalyst. nih.govdiva-portal.orgDiscovery of more active and recyclable catalysts.

In-depth Mechanistic Studies of Biological Activities

Derivatives of this compound have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects. mdpi.com However, the precise mechanisms of action are often not fully elucidated. Future research should prioritize:

Target Identification and Validation: Identifying the specific molecular targets, such as enzymes or receptors, is crucial. For instance, some benzimidazole derivatives have been shown to inhibit dihydrofolate reductase (DHFR) or human topoisomerase I. nih.govacs.org

Understanding Drug Resistance: Investigating the mechanisms by which pathogens or cancer cells develop resistance to these compounds is essential for designing next-generation drugs that can overcome this challenge. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and correlation of these changes with biological activity will provide a deeper understanding of the structural requirements for potency and selectivity. rsc.orgscispace.com For example, substitutions at the N-1, C-2, and C-6 positions have been shown to be critical for pharmacological effects. nih.govrsc.org

Clinical Translation Potential of Promising Derivatives

While many derivatives have shown promising in vitro activity, the journey to clinical application is long and requires rigorous evaluation. Key areas for future focus include:

Preclinical Development: Promising candidates need to undergo comprehensive preclinical testing, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties. rsc.org

In Vivo Efficacy Studies: Evaluating the most potent compounds in relevant animal models of disease is a critical step to confirm their therapeutic potential.

Formulation and Delivery: Developing suitable formulations to enhance the bioavailability and targeted delivery of these compounds can significantly improve their efficacy and reduce potential side effects.

The table below summarizes the reported biological activities of some this compound derivatives, highlighting their potential for further development.

Derivative Class Biological Activity Reported Findings Reference
N-substituted 6-nitro-1H-benzimidazolesAntibacterial, Antifungal, AnticancerPotent activity against various bacterial strains and cancer cell lines, with some compounds showing dual action. nih.gov
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivativesAntibacterial, AntifungalSignificant activity against Staphylococcus aureus (including MRSA) and Candida albicans. nih.gov
2-Nitro-1-vinyl-1H-imidazoleAntiparasitic (Anti-T. cruzi)Showed significant activity against Trypanosoma cruzi amastigotes with low cytotoxicity. mdpi.com
Benzamide (B126) derivatives containing 2-mercaptobenzimidazoleAntibacterial, Antifungal, AnticancerDinitro-substituted derivatives showed potent antifungal activity, while chloro-nitro substituted compounds exhibited strong antibacterial effects. scispace.com

Exploration of New Material Applications

The unique electronic properties of this compound suggest its potential beyond the realm of medicine. The presence of the electron-withdrawing nitro group and the aromatic benzimidazole core makes it an interesting candidate for:

Nonlinear Optical (NLO) Materials: Certain derivatives, such as 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole, have been computationally predicted to exhibit significant NLO properties, making them attractive for applications in modern high-tech devices. acs.orgresearchgate.net

Coordination Chemistry: The benzimidazole moiety can act as a ligand to form stable complexes with various metal ions. These metal complexes may possess novel catalytic or electronic properties. researchgate.net For example, copper complexes with substituted 2-(pyridin-2-yl)-benzimidazole ligands have been explored as redox electrolytes in dye-sensitized solar cells. acs.org

Organic Electronics: The aromatic and heterocyclic nature of the compound suggests it could be investigated as a building block for organic semiconductors or other functional materials. smolecule.com

Advanced Computational Modeling and AI-driven Drug Discovery

The integration of advanced computational tools can significantly accelerate the discovery and optimization of novel this compound derivatives. Future research should leverage:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can help predict the biological activity of new derivatives before their synthesis, saving time and resources. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations: These techniques can provide insights into the binding modes of these compounds with their biological targets, guiding the rational design of more potent and selective inhibitors. rsc.orgacs.org

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be trained on large datasets of chemical structures and biological activities to identify novel scaffolds, predict ADMET properties, and even propose synthetic routes. nih.govresearchgate.netnih.gov This data-driven approach has the potential to revolutionize the drug discovery process for this class of compounds.

Q & A

Q. How are pharmacokinetic properties (ADMET) assessed for this compound derivatives?

  • Methodological Answer : In silico tools like SwissADME and pkCSM predict absorption, metabolism, and toxicity. Key parameters include logP (lipophilicity), CYP450 inhibition, and Ames test results. Derivatives with logP <5 and low hepatotoxicity scores are prioritized for in vitro cytotoxicity assays .

Q. How can structural modifications improve antimicrobial activity?

  • Methodological Answer : Introducing difluoromethyl or bromo groups at the 4-position of the benzimidazole ring enhances membrane penetration and target binding. Dihedral angle adjustments (e.g., planar vs. non-planar conformations) also influence interactions with bacterial enzymes .

Q. What strategies address low yields in multi-step syntheses of this compound derivatives?

  • Methodological Answer : Optimizing reaction stoichiometry (e.g., 1:1.2 molar ratio of nitro precursors) and purification techniques (e.g., column chromatography with ethyl acetate/hexane gradients) improves yields. Microwave-assisted synthesis reduces reaction time from hours to minutes .

Q. How is toxicity evaluated for this compound derivatives?

  • Methodological Answer : In vitro assays (e.g., MTT on HEK-293 cells) and in silico models (e.g., ProTox-II) assess acute toxicity. Derivatives with LD₅₀ >500 mg/kg (oral, rat) and low Ames mutagenicity scores are prioritized for further development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.